Acetamide,N-(2-aminopropyl)-N-methyl-
Description
Contextualization of Acetamide (B32628) Derivatives in Modern Organic Chemistry
Acetamide and its derivatives are a cornerstone of modern organic chemistry, recognized for their versatile applications and fundamental role in the synthesis of more complex organic molecules. patsnap.comfiveable.me The acetamide functional group, characterized by an acetyl group linked to a nitrogen atom, is present in a vast array of chemical structures, from industrial solvents and plasticizers to crucial pharmaceutical intermediates. patsnap.comwikipedia.org The simple structure of acetamide allows researchers to use it as a model compound for studying the reactions and mechanisms of more complex amides, thereby aiding in a broader understanding of amide chemistry. patsnap.com The reactivity of the amide bond, coupled with the ability to modify the substituents on the nitrogen atom, makes acetamide derivatives highly valuable in the construction of diverse molecular frameworks. fiveable.mearchivepp.com They serve as precursors in the synthesis of various drugs, dyes, and other specialty chemicals, highlighting their importance in both industrial and academic research settings. patsnap.com
Importance of Amine-Containing Scaffolds in Synthetic Methodologies
Amine-containing scaffolds are fundamental building blocks in the realm of synthetic chemistry, owing to their prevalence in biologically active molecules and their utility as key intermediates in a multitude of chemical transformations. benthamdirect.comijrpr.com Amines, as derivatives of ammonia, are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. purkh.combenthamscience.com Their basicity and nucleophilicity make them highly reactive and versatile in the construction of complex molecular architectures. ijrpr.com The presence of an amine functional group is a common feature in many natural products and bioactive compounds, which drives the continuous development of novel synthetic protocols to access these essential scaffolds. benthamdirect.combenthamscience.com The diverse applications and inherent reactivity of amines underscore their central role in advancing synthetic methodologies and enabling the creation of novel chemical entities with desired properties. ijrpr.com
Overview of N-Substituted Acetamides in Advanced Chemical Synthesis
N-substituted acetamides represent a significant subclass of amides where one or both hydrogen atoms on the nitrogen are replaced by organic substituents. This substitution dramatically expands the chemical space and allows for the fine-tuning of the molecule's physical, chemical, and biological properties. fiveable.me The nature of the N-substituent can influence the amide's reactivity, solubility, and conformational preferences, making these compounds versatile intermediates in advanced chemical synthesis. fiveable.me In medicinal chemistry, for instance, N-substituted acetamide derivatives are explored for their potential as therapeutic agents, with modifications to the N-substituent leading to new structure-activity relationships. nih.govwustl.edunih.gov The ability to introduce diverse functionalities through N-substitution makes these compounds valuable platforms for developing novel materials and bioactive molecules. nbinno.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-(2-aminopropyl)-N-methylacetamide |
InChI |
InChI=1S/C6H14N2O/c1-5(7)4-8(3)6(2)9/h5H,4,7H2,1-3H3 |
InChI Key |
XRAYNNUUFKJSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acetamide, N 2 Aminopropyl N Methyl and Analogues
Strategies for Amide Bond Formation in N-Alkyl-N-methylacetamides
The construction of the N-alkyl-N-methylacetamide core of the target molecule requires robust and selective methods for amide bond formation. Key strategies include direct amidation from carboxylic acid derivatives and reductive amination to build the aminoalkyl chain.
Amidation Reactions from Carboxylic Acid Derivatives
The direct acylation of the secondary amine, N-methyl-1,2-propanediamine, with an appropriate acetylating agent is a primary route to Acetamide (B32628), N-(2-aminopropyl)-N-methyl-. This can be achieved using various carboxylic acid derivatives.
A common method involves the use of acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or acetic acid byproduct. The choice of base and solvent is crucial to control the regioselectivity of the acylation, especially when one of the amino groups is primary and the other is secondary.
Alternatively, coupling reagents are widely employed to facilitate the amidation of acetic acid itself. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency and minimize side reactions.
Recent advancements in amide bond formation focus on greener and more atom-economical methods. Catalytic direct amidation reactions that avoid stoichiometric activating agents are of significant interest, though their application to complex diamines requires careful optimization to ensure chemoselectivity.
Table 1: Comparison of Common Amidation Methods
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride | Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent (e.g., DCM) | High reactivity, fast reaction times | Formation of HCl byproduct, moisture sensitive |
| Acid Anhydride | Acetic Anhydride | Base or neat | Readily available, generally high yielding | Can lead to over-acylation if not controlled |
| Coupling Reagents | DCC, EDC/HOBt | Aprotic solvent (e.g., DMF, DCM) | Mild conditions, high yields | Formation of urea (B33335) byproduct, cost of reagents |
Reductive Amination Approaches for Aminoalkyl Chains
Reductive amination provides a versatile alternative for constructing the N-(2-aminopropyl)-N-methyl moiety. nih.gov This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.gov For the synthesis of the precursor N-methyl-1,2-propanediamine, this could involve the reaction of a suitable amino-ketone or amino-aldehyde with methylamine (B109427), followed by reduction.
The general scheme for reductive amination is as follows: R¹R²C=O + R³NH₂ ⇌ [R¹R²C=NR³] + H₂O [R¹R²C=NR³] + [H] → R¹R²CH-NHR³
This methodology is highly adaptable and can be applied to a wide range of substrates, making it a powerful tool in the synthesis of complex amines.
Chemo- and Regioselective Synthesis Pathways
A significant challenge in the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- is achieving selective N-acylation. The starting precursor, N-methyl-1,2-propanediamine, possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine. The inherent difference in nucleophilicity between these two groups can be exploited to achieve regioselective acylation.
Generally, the primary amine is more sterically accessible and more nucleophilic than the secondary amine, leading to preferential acylation at the terminal nitrogen. To achieve the desired N-acetylation at the secondary amine, a common strategy involves the use of protecting groups. The primary amine can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group. Following protection, the secondary amine can be acylated, and the protecting group is subsequently removed under acidic conditions to yield the final product.
Alternatively, the reaction conditions can be carefully controlled to favor acylation of the secondary amine. Factors such as the nature of the acetylating agent, the solvent, the temperature, and the presence of specific catalysts can influence the regioselectivity of the reaction. For instance, using a bulky acetylating agent might favor reaction at the less hindered primary amine, while other conditions might enhance the reactivity of the secondary amine.
Development of Stereoselective Syntheses for Chiral Aminopropyl Moieties
The 2-aminopropyl moiety of the target compound contains a stereocenter, necessitating the development of stereoselective synthetic methods to obtain enantiomerically pure forms of Acetamide, N-(2-aminopropyl)-N-methyl-.
Enantioselective Construction of the Aminopropyl Side Chain
The asymmetric synthesis of chiral 1,2-diamines is a well-established field, with numerous catalytic methods available. rsc.org These strategies are directly applicable to the synthesis of the chiral N-methyl-1,2-propanediamine precursor.
One prominent approach is the catalytic asymmetric hydrogenation of prochiral enamines or imines. Chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can effectively reduce the C=N double bond with high enantioselectivity.
Another powerful method is the asymmetric aminohydroxylation of alkenes, followed by conversion of the hydroxyl group to an amino group. This can provide access to chiral amino alcohols, which are versatile intermediates for the synthesis of chiral diamines.
Furthermore, biocatalytic methods using enzymes such as transaminases are gaining prominence for the synthesis of chiral amines. These enzymatic reactions often proceed with excellent enantioselectivity under mild conditions.
Table 2: Selected Catalysts for Asymmetric Synthesis of 1,2-Diamines
| Catalyst System | Reaction Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Rh(I)-Chiral Diphosphine | Asymmetric Hydrogenation of Enamides | >95% | rsc.org |
| Ru(II)-Chiral Diamine-Diphosphine | Asymmetric Hydrogenation of Imines | Up to 99% | rsc.org |
| Cu(I)-Chiral Phosphine | Asymmetric Hydroamination | Up to 98% | rsc.org |
Diastereoselective Control in Intermediate Formations
When the synthesis involves the creation of multiple stereocenters, controlling the diastereoselectivity of the reaction becomes crucial. For analogues of Acetamide, N-(2-aminopropyl)-N-methyl- with additional stereocenters, diastereoselective reactions are employed to control the relative stereochemistry of the newly formed chiral centers.
Substrate-controlled diastereoselective reactions rely on the presence of an existing stereocenter in the molecule to direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone or imine containing a chiral center can proceed with high diastereoselectivity due to steric hindrance or chelation control.
Reagent-controlled diastereoselective synthesis utilizes a chiral reagent or catalyst to induce a specific diastereomeric outcome, regardless of the stereochemistry of the substrate. This approach is particularly useful when the desired diastereomer is not the one favored by substrate control. Chiral auxiliaries can also be employed to direct the stereochemistry of a reaction, and are subsequently removed.
The development of these advanced synthetic methodologies provides a robust toolbox for the efficient and selective synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- and its structurally diverse analogues, enabling further exploration of their chemical and biological properties.
Resolution Techniques for Optical Purity Enhancement
The synthesis of enantiomerically pure Acetamide, N-(2-aminopropyl)-N-methyl- necessitates a robust resolution strategy to separate the racemic mixture obtained from non-stereoselective synthetic routes. The primary techniques employed for enhancing optical purity include diastereomeric salt crystallization and chiral chromatography.
Diastereomeric Salt Resolution
A widely utilized and economically viable method for resolving chiral amines on both laboratory and larger scales is through the formation of diastereomeric salts. indiamedtoday.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. organic-chemistry.orgacsgcipr.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. acsgcipr.org
For the resolution of a basic compound like the amino precursor to Acetamide, N-(2-aminopropyl)-N-methyl-, common chiral resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. organic-chemistry.orgacsgcipr.org The process involves dissolving the racemic amine and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, which is then separated by filtration. The optically enriched amine can then be liberated from the salt by treatment with a base. organic-chemistry.org The choice of resolving agent and solvent is critical and often requires empirical screening to achieve optimal separation and yield. indiamedtoday.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
| (+)-Tartaric Acid | Chiral Diacid | Readily available and widely used for resolving basic compounds. organic-chemistry.org |
| (-)-Mandelic Acid | Chiral Acid | Effective for the resolution of a variety of amines. acsgcipr.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid useful for forming crystalline salts with amines. organic-chemistry.org |
Chiral Chromatography
Chiral chromatography offers a powerful alternative for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net For amphetamine derivatives and related compounds, various CSPs have been developed that can effectively resolve racemic mixtures. researchgate.net While often more expensive than diastereomeric salt resolution, chiral chromatography can provide high levels of enantiomeric purity and is particularly useful for analytical-scale separations and for compounds that are difficult to resolve by crystallization. jocpr.com
Functional Group Interconversions and Derivatization Strategies
Further modification of Acetamide, N-(2-aminopropyl)-N-methyl- can be achieved through various chemical transformations targeting the amino group and the acetamide moiety. These modifications are essential for structure-activity relationship studies and the synthesis of analogues.
Chemical Transformations of the Amino Group
The secondary amino group in the precursor to Acetamide, N-(2-aminopropyl)-N-methyl- is a versatile handle for a range of chemical transformations.
N-Alkylation and N-Methylation: The secondary amine can undergo N-alkylation with various alkylating agents, such as alkyl halides, to introduce different alkyl groups. nih.gov N-methylation can be achieved using reagents like formaldehyde (B43269) or methanol (B129727) in the presence of a suitable catalyst. organic-chemistry.orgjocpr.com These reactions allow for the synthesis of a library of N-substituted analogues.
N-Dealkylation: The removal of the N-methyl group can be accomplished through various methods, including reaction with cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. indiamedtoday.com Catalytic methods for N-dealkylation are also being explored to provide milder reaction conditions. indiamedtoday.com
Derivatization: The amino group can be derivatized to form a variety of functional groups. For instance, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. Acylation with different acyl chlorides or anhydrides can introduce a range of acyl groups. These derivatization reactions are useful for modifying the physicochemical properties of the molecule.
Modifications of the Acetamide Moiety
The acetamide group also presents opportunities for chemical modification, primarily through hydrolysis or reduction.
Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH4). acsgcipr.orgacs.org This reaction effectively converts the carbonyl group of the acetamide into a methylene (B1212753) group, providing a route to a different class of amine analogues.
Table 2: Summary of Acetamide Moiety Modifications
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | Dilute HCl, heat | N-(2-aminopropyl)-N-methyl-amine and Acetic Acid |
| Basic Hydrolysis | NaOH solution, heat | N-(2-aminopropyl)-N-methyl-amine and Sodium Acetate |
| Reduction | 1. LiAlH4, ether/THF 2. H2O workup | N-ethyl-N-methyl-propane-1,2-diamine |
Introduction and Removal of Protecting Groups
In multi-step syntheses involving Acetamide, N-(2-aminopropyl)-N-methyl- or its precursors, it is often necessary to protect the reactive secondary amino group to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. nih.gov It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O). nih.gov Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. acs.orgsigmaaldrich.com
Benzyloxycarbonyl (Cbz) Group: The Cbz group is another common amine protecting group that is stable to acidic and basic conditions. organic-chemistry.org It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl). organic-chemistry.org A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H2, Pd/C), which proceeds under neutral conditions, making it orthogonal to acid-labile protecting groups like Boc. sigmaaldrich.com
Table 3: Common Protecting Groups for the Amino Group
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., TFA, HCl) |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H2, Pd/C) |
Scale-Up Considerations in Laboratory Synthesis of Acetamide, N-(2-aminopropyl)-N-methyl-
Transitioning the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- from a small to a larger laboratory scale requires careful consideration of various factors to ensure safety, efficiency, and reproducibility.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- likely involves a key step of reductive amination to form the N-methyl-N-(2-aminopropyl) moiety, followed by acetylation. Optimizing the conditions for these reactions is crucial for maximizing yield and selectivity, especially on a larger scale.
Reductive Amination: This reaction typically involves the condensation of a ketone (e.g., phenylacetone) with methylamine to form an imine, which is then reduced in situ to the secondary amine.
Reducing Agent: While sodium borohydride (B1222165) can be used, milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred to minimize side reactions, such as the reduction of the starting ketone. acsgcipr.org For scale-up, the choice of reducing agent will also depend on cost, safety, and ease of workup. Catalytic hydrogenation is another attractive option for large-scale synthesis due to its high atom economy and cleaner reaction profiles. jocpr.com
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used. For greener and safer processes, the use of less hazardous solvents is encouraged. researchgate.net
Stoichiometry and Temperature: Careful control of the stoichiometry of the reactants and the reaction temperature is essential to maximize the formation of the desired secondary amine and minimize the formation of tertiary amine byproducts through over-alkylation. acsgcipr.org
Amide Formation: The final acetylation step can be achieved by reacting the secondary amine with acetic anhydride or acetyl chloride.
Acylating Agent: Acetic anhydride is often preferred for scale-up over acetyl chloride due to its lower cost and the less corrosive nature of its byproduct (acetic acid versus HCl).
Base: A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the acid generated during the reaction and drive the reaction to completion.
Workup and Purification: On a larger scale, purification methods such as distillation or crystallization are generally preferred over chromatography due to their higher throughput and lower solvent consumption. The workup procedure needs to be optimized to efficiently remove unreacted starting materials and byproducts.
By systematically optimizing these parameters, it is possible to develop a robust and scalable laboratory synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- with high yield and purity.
Process Development for Enhanced Efficiency
The industrial-scale synthesis of N-substituted acetamides necessitates the development of robust and efficient processes. Key areas of focus include the optimization of reaction conditions, the use of effective coupling agents, and the exploration of modern manufacturing techniques such as continuous flow chemistry.
A significant challenge in amidation reactions is the typically reversible nature of the process, which can limit the final conversion. To overcome this, process intensification strategies are often employed. One such strategy is the in situ removal of by-products, like water or methanol, which can shift the reaction equilibrium towards the product. For instance, in the synthesis of fatty acid diethanolamide, vacuum stripping of the methanol by-product has been shown to significantly improve conversion rates.
The choice of reagents and catalysts also plays a crucial role. While traditional methods might involve high temperatures and long reaction times, modern approaches utilize activating agents or catalysts to proceed under milder conditions. For example, the use of coupling agents in peptide synthesis can be adapted for the formation of N-alkyl amides, leading to higher yields and purities.
Furthermore, the transition from batch to continuous flow manufacturing offers several advantages for the synthesis of acetamide analogues. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved consistency and safety. The enhanced heat and mass transfer in flow reactors can also accelerate reaction rates and improve selectivity.
Below is a table summarizing key process parameters and their impact on the efficiency of N-alkyl acetamide synthesis, based on general principles of amidation reactions.
| Parameter | Effect on Efficiency | Optimization Strategy |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. | Operate at the optimal temperature to balance reaction kinetics and by-product formation. |
| Catalyst | Can significantly increase the reaction rate and allow for milder conditions. | Screen various catalysts (e.g., acid, base, metal-based) to find the most effective one. |
| Reagent Stoichiometry | An excess of one reagent can drive the reaction to completion but may complicate purification. | Optimize the molar ratio of reactants to maximize yield and minimize waste. |
| By-product Removal | Shifting the equilibrium towards the product side increases conversion. | Implement techniques like azeotropic distillation or vacuum stripping. |
| Solvent | Can affect solubility, reaction rate, and product isolation. | Select a solvent that provides good solubility for reactants and facilitates product recovery. |
Minimization of By-product Formation
The formation of by-products is a common issue in chemical synthesis that can reduce the yield and purity of the desired product, necessitating costly and time-consuming purification steps. In the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- and its analogues, several potential by-products can arise depending on the specific synthetic route.
For instance, in amidation reactions involving acid chlorides, hydrolysis of the acid chloride to the corresponding carboxylic acid can occur if moisture is present. Similarly, reactions with other acylating agents can lead to the formation of esters if alcohols are present as impurities or solvents.
Strategies to minimize by-product formation include:
Careful Control of Reaction Conditions: Maintaining the optimal temperature and reaction time can prevent the formation of degradation products or side-reaction products.
Use of High-Purity Starting Materials: Ensuring that reactants and solvents are free from water and other reactive impurities is crucial.
Appropriate Choice of Reagents and Catalysts: Selecting reagents and catalysts that are highly selective for the desired transformation can significantly reduce the formation of unwanted by-products.
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions involving atmospheric components.
Impurity profiling using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying and quantifying by-products. This information is critical for optimizing the reaction conditions and developing effective purification protocols. For example, in the production of certain pharmaceutical ingredients, rigorous control of potential genotoxic impurities like acetamide is required. This often involves the development of highly sensitive analytical methods and purification steps like aqueous washes and crystallizations to ensure the final product meets stringent safety standards.
The following table outlines common by-products in N-alkyl acetamide synthesis and strategies for their minimization.
| By-product Type | Origin | Minimization Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. Use a more effective catalyst. |
| Over-alkylation Products | In reactions involving alkylation, secondary amines can be further alkylated. | Use a suitable protecting group strategy or control the stoichiometry of the alkylating agent. |
| Hydrolysis Products | Reaction of acylating agents with water. | Use anhydrous solvents and reactants; perform the reaction under an inert atmosphere. |
| Side-chain Reaction Products | If the starting materials contain other reactive functional groups. | Employ protecting groups for sensitive functionalities. |
| Racemization Products | In the synthesis of chiral amides. | Use mild reaction conditions and chiral catalysts or enzymes. |
Exploration of Novel Reaction Pathways for the Synthesis of Aminopropyl-Methylacetamides
The quest for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways for the construction of complex amide structures. For aminopropyl-methylacetamides, these advanced strategies could offer new avenues for their synthesis, potentially providing access to novel analogues with unique properties.
Radical Cyclization Approaches for Heterocyclic Amide Systems
Radical cyclization reactions are powerful tools for the construction of cyclic and heterocyclic systems. While not a direct method for the synthesis of the acyclic Acetamide, N-(2-aminopropyl)-N-methyl-, this approach could be employed to synthesize heterocyclic precursors or analogues. For instance, an N-alkenyl or N-alkynyl amide could undergo an intramolecular radical cyclization to form a lactam, a cyclic amide.
The general principle involves the generation of a radical species which then adds to an unsaturated bond within the same molecule, leading to the formation of a new ring. The radical can be generated from a variety of precursors, such as halides or xanthates, using a radical initiator like AIBN (azobisisobutyronitrile) and a radical mediator like a tin hydride.
A hypothetical application could involve the synthesis of a substituted pyrrolidinone or piperidinone ring system, which could then be further elaborated to yield the desired aminopropyl-methylacetamide analogue. This approach would be particularly valuable for creating stereochemically defined cyclic structures.
Metal-Catalyzed Coupling Reactions Incorporating Acetamide Substructures
Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of amide synthesis, palladium-, copper-, and other transition metal-catalyzed reactions have emerged as powerful methods for the formation of the C-N bond of the amide.
These reactions typically involve the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. The metal catalyst facilitates the reaction, often allowing it to proceed under milder conditions and with a broader substrate scope than traditional methods. For example, palladium-catalyzed amidation can be used to couple a wide range of amines and carboxylic acid derivatives, including those with sensitive functional groups.
A potential application for the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- could involve the palladium-catalyzed coupling of N-methyl-1,2-propanediamine with an acetylating agent. This approach could offer high yields and selectivity.
The table below provides a conceptual overview of how different metal-catalyzed reactions could be applied to the synthesis of N-substituted acetamides.
| Metal Catalyst | Coupling Partners | Potential Advantages |
| Palladium | Amine + Acid Chloride/Ester | Broad substrate scope, mild reaction conditions. |
| Copper | Amine + Carboxylic Acid | Use of less expensive and more abundant catalyst. |
| Nickel | Amine + Ester | Can be effective for less reactive substrates. |
| Iron | Amine + Carboxylic Acid | Environmentally benign and cost-effective catalyst. |
Enzymatic or Chemoenzymatic Synthetic Routes
Enzymes are highly efficient and selective catalysts that can be used to perform a wide range of chemical transformations under mild conditions. In the synthesis of amides, lipases are among the most commonly used enzymes. They can catalyze the formation of amide bonds through the aminolysis of esters.
An enzymatic or chemoenzymatic approach to the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- or its precursors could offer several advantages, particularly in terms of stereoselectivity. For example, a lipase (B570770) could be used to resolve a racemic mixture of a key intermediate, providing access to an enantiomerically pure precursor. This is especially important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.
A chemoenzymatic route might involve a combination of traditional chemical steps and enzymatic transformations. For instance, a chemical synthesis could be used to prepare a racemic aminopropyl precursor, which is then resolved using a lipase-catalyzed acylation. The resulting enantiomerically pure acylated amine could then be converted to the final product. This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methodologies for Structural Characterization
Spectroscopic techniques are indispensable for elucidating the molecular architecture of "Acetamide, N-(2-aminopropyl)-N-methyl-". By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For "Acetamide, N-(2-aminopropyl)-N-methyl-", ¹H and ¹³C NMR spectra would provide a complete map of the carbon and proton environments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The N-methyl group attached to the amide would appear as a singlet, while the acetyl methyl group would also be a singlet. The protons of the aminopropyl chain would exhibit more complex splitting patterns (e.g., multiplets, doublets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.
¹³C NMR: The carbon NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. The carbonyl carbon of the acetamide (B32628) group would be the most downfield signal. The other signals would correspond to the N-methyl, acetyl methyl, and the three carbons of the aminopropyl chain. Data from related compounds like N-methylacetamide show characteristic shifts for the carbonyl and methyl carbons. nih.gov
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY reveals proton-proton couplings within the aminopropyl chain, while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-(2-aminopropyl)-N-methyl- Note: These are predicted values based on standard chemical shift ranges and data from analogous structures.
| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃-C=O | ~2.0 (singlet) | ~22 |
| CH₃-C=O | - | ~170 |
| N-CH₃ | ~2.9 (singlet) | ~35 |
| N-CH₂- | ~3.3 (multiplet) | ~50 |
| -CH(NH₂)- | ~3.0 (multiplet) | ~48 |
| -CH-CH₃ | ~1.1 (doublet) | ~18 |
| -NH₂ | ~1.5 (broad singlet) | - |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of "Acetamide, N-(2-aminopropyl)-N-methyl-" would be dominated by strong absorptions characteristic of amides and amines. A prominent, strong absorption band between 1630 and 1680 cm⁻¹ would correspond to the C=O stretching vibration (Amide I band). The N-H stretching vibrations of the primary amine group (-NH₂) would appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected between 2850 and 3000 cm⁻¹. The N-H bending vibration of the primary amine would likely be observed around 1590-1650 cm⁻¹. Spectral data for similar structures like N-methylacetamide confirm these characteristic amide absorptions. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C and C-H vibrations within the propyl backbone would be readily observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.netchemicalbook.com
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium to Strong |
| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1680 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For "Acetamide, N-(2-aminopropyl)-N-methyl-", with a molecular formula of C₆H₁₄N₂O, the nominal molecular weight is 130 amu.
Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺) at m/z = 130. The fragmentation pattern would be characteristic of the structure, with common cleavage points occurring at bonds adjacent to the nitrogen atoms (alpha-cleavage). Expected fragmentation could include the loss of an acetyl group or cleavage within the aminopropyl chain. Mass spectral data for related compounds like N-(2-Methylpropyl)acetamide show prominent peaks resulting from alpha-cleavage. nih.govnist.gov
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion |
| 115 | [C₅H₁₁N₂O]⁺ | Loss of •CH₃ |
| 87 | [C₄H₉N₂O]⁺ | Loss of •C₃H₅ |
| 72 | [C₃H₈N₂]⁺ | Alpha-cleavage |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. nih.gov In an MS/MS experiment, the molecular ion (m/z 130) would be isolated and then fragmented through collision-induced dissociation (CID). The resulting daughter ions provide direct evidence of the molecule's connectivity. For instance, fragmenting the m/z 130 ion would likely produce the key fragments listed in the table above, confirming the presence and arrangement of the acetamide and aminopropyl moieties. This technique is crucial for distinguishing between isomers that might have identical mass spectra in a standard MS experiment.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, typically to four or more decimal places. nih.govresearchgate.netuu.nl This precision allows for the unambiguous determination of a compound's elemental formula. The calculated exact mass of "Acetamide, N-(2-aminopropyl)-N-methyl-" (C₆H₁₄N₂O) is 130.11061 Da. An HRMS measurement yielding a mass very close to this value would confirm the elemental composition, ruling out other potential formulas that have the same nominal mass. This high degree of certainty is essential in structural elucidation.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is essential for both the purification of "Acetamide, N-(2-aminopropyl)-N-methyl-" and the assessment of its purity. The choice of technique depends on the compound's properties, such as its volatility and polarity.
Gas Chromatography (GC): Due to its moderate molecular weight, the compound may be suitable for GC analysis. However, the presence of the primary amine group can lead to peak tailing on standard non-polar columns. Derivatization of the amine group (e.g., through acylation or silylation) can improve chromatographic performance. A polar capillary column (e.g., a "WAX" or amine-specific phase) would be preferable to interact favorably with the polar functional groups of the molecule. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying volatile components in a mixture. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of this compound. Given its polar nature, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the basic amine, a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase. sielc.comsielc.com Detection could be achieved using a UV detector (at low wavelengths due to the lack of a strong chromophore) or, more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS). rsc.org
Ion-Exchange Chromatography (IEC): The basic primary amine group is protonated at acidic or neutral pH, making the molecule cationic. Therefore, cation-exchange chromatography could be employed as an effective method for purification and analysis, separating it from neutral or anionic impurities. metrohm.com
Summary of Chromatographic Techniques
| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Detection Method | Application |
| GC | Polar Capillary (e.g., WAX, Amine-specific) | Temperature gradient; Helium carrier gas | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, analysis of volatile impurities |
| RP-HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid) | UV (low λ), Mass Spectrometry (MS) | Purity assessment, quantification, preparative separation |
| IEC | Strong or Weak Cation Exchanger | Aqueous buffer with increasing salt concentration or pH gradient | UV, Conductivity, Mass Spectrometry (MS) | Purification, separation from non-basic impurities |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of Acetamide, N-(2-aminopropyl)-N-methyl- can be challenging due to the polarity imparted by its amino and amide functional groups, which can lead to poor peak shape and thermal degradation. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net
This chemical modification is essential for reliable GC-MS analysis, allowing for lower detection limits and improved specificity. researchgate.netnih.gov The derivatized compound can then be readily separated on a standard GC column and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. Methods have been developed for related acetamides in various matrices, demonstrating the robustness of this approach for trace-level determination. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Acetamide, N-(2-aminopropyl)-N-methyl-
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds like Acetamide, N-(2-aminopropyl)-N-methyl-. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, where the compound is separated based on its hydrophobicity. sielc.comsielc.com
The method involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. sielc.com By monitoring the column effluent with a detector, such as an ultraviolet (UV) detector, a chromatogram is produced where the peak area of the main compound relative to the total area of all peaks provides a measure of its purity. HPLC is also effective for separating structural isomers from the main compound. sepachrom.com The optimization of chromatographic conditions is crucial for achieving the required separation selectivity. nih.gov
Table 2: Typical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination
Acetamide, N-(2-aminopropyl)-N-methyl- possesses a chiral center at the second carbon of the propyl chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is critical to separate and quantify them. nih.gov Chiral chromatography is the most widely used method for determining the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. uma.esresearchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net The choice of CSP and mobile phase is crucial for achieving effective resolution. nih.gov The determination of enantiomeric excess is generally performed by chiral HPLC using nonspecific detectors like UV. uma.es
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity, configuration, and conformation. For a compound like Acetamide, N-(2-aminopropyl)-N-methyl-, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure.
The analysis of the diffraction pattern yields detailed information on bond lengths, bond angles, and torsion angles. nih.gov This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While a specific crystal structure for the title compound is not publicly available, the data obtained would be presented in a format similar to that of related acetamide structures. nih.govresearchgate.net
Table 4: Hypothetical Crystallographic Data for Acetamide, N-(2-aminopropyl)-N-methyl-
| Parameter | Value |
| Chemical Formula | C6H14N2O |
| Formula Weight | 130.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 7.1 Å, c = 11.8 Å, β = 98.5° |
| Volume | 868.9 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 0.995 g/cm³ |
Advanced Chemical Derivatization for Analytical Enhancement
Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical performance. nih.gov For Acetamide, N-(2-aminopropyl)-N-methyl-, derivatization can enhance its suitability for techniques like GC-MS and HPLC by altering its volatility, thermal stability, or detectability. researchgate.net
Reagent Selection for Selective Functional Group Tagging
The selection of a derivatizing reagent depends on the functional groups present in the molecule and the analytical goal. Acetamide, N-(2-aminopropyl)-N-methyl- contains a primary amine and a tertiary amide. The primary amine is a common target for derivatization.
Reagents such as succinimidyl esters react with primary amines to form stable amide bonds, often introducing a chromophore or fluorophore to enhance UV or fluorescence detection. mdpi.com Isothiocyanates are another class of reagents used for tagging amino groups. For instance, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is a chiral derivatizing agent that can be used to separate enantiomers of amino compounds. heraldopenaccess.us The amide group is less reactive, but specific reagents can be used under certain conditions, particularly to aid in mass spectrometric analysis. nih.gov
Table 5: Selected Derivatization Reagents for Functional Group Tagging
| Reagent | Target Functional Group | Purpose |
| N-succinimidyl esters | Primary Amine | Introduces a tag for enhanced detection (e.g., UV, fluorescence) |
| Isothiocyanates | Primary Amine | Can introduce chiral centers for enantiomeric separation |
| 9-Xanthydrol | Amide | Enhances volatility and thermal stability for GC-MS analysis nih.gov |
| (S)-N-trifluoroacetylprolyl chloride | Primary Amine | Chiral reagent for determining enantiomeric excess by GC or HPLC heraldopenaccess.us |
Method Development for Enhanced Detection and Quantification
Developing a derivatization method involves optimizing reaction conditions such as reagent concentration, solvent, temperature, and time to ensure a complete and reproducible reaction. The primary goal is to enhance the analytical signal, thereby improving detection limits and the accuracy of quantification. nih.gov
For example, derivatizing the primary amine with a fluorescent tag like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector. This is particularly useful for analyzing trace amounts of the compound. In GC-MS, derivatization not only improves chromatographic properties but can also direct mass spectral fragmentation, leading to more characteristic ions and aiding in structural confirmation. researchgate.net The introduction of a derivatizing agent increases the molecular weight, which can shift the mass of the analyte to a region of the spectrum with less interference, further improving the signal-to-noise ratio. nih.gov
Theoretical and Computational Studies of Acetamide, N 2 Aminopropyl N Methyl
Quantum Chemical Investigations of Molecular Electronic Structure
Quantum chemical methods are pivotal in understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio calculations provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like Acetamide (B32628), N-(2-aminopropyl)-N-methyl-, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using various functionals and basis sets to ensure the accuracy of the results. For instance, studies on related N-substituted acetamides have utilized DFT methods to explore their structures and thermochemical properties.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of several single bonds, Acetamide, N-(2-aminopropyl)-N-methyl- can exist in various spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different conformers. By systematically rotating the molecule around its flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformers (global and local minima) and the energy barriers between them (saddle points). This type of analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. For example, computational analyses of N-methylated peptides have shown how the introduction of a methyl group can significantly alter the conformational landscape and the preference for cis or trans amide bond configurations. mdpi.com
Electronic Property Prediction (e.g., Electrostatic Potential Maps)
Once the ground state geometry is determined, a variety of electronic properties can be calculated. An electrostatic potential (ESP) map, for instance, illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other molecules. For Acetamide, N-(2-aminopropyl)-N-methyl-, an ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine protons, indicating sites for potential intermolecular interactions such as hydrogen bonding.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This includes their movements, interactions, and how they behave in solution or in condensed phases.
Development of Force Field Parameters
Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system of atoms. For a novel or less-studied molecule like Acetamide, N-(2-aminopropyl)-N-methyl-, a specific and accurate force field may not be readily available in standard databases. Therefore, a crucial first step is the development and validation of force field parameters. This process often involves fitting the parameters to high-level quantum mechanical data, such as that obtained from DFT calculations of the molecular geometry and conformational energy profiles.
Simulations of Intra- and Intermolecular Interactions
With a validated force field, MD simulations can be performed to explore the dynamic behavior of Acetamide, N-(2-aminopropyl)-N-methyl-. These simulations can provide detailed insights into:
Intramolecular Interactions: How different parts of the molecule move and interact with each other. This includes the flexibility of the propyl chain and the rotation around the amide bond.
Intermolecular Interactions: How one molecule of Acetamide, N-(2-aminopropyl)-N-methyl- interacts with others or with solvent molecules. This is key to understanding its properties in a liquid or solution, such as its solubility and aggregation behavior. For example, in a crystal structure of a related compound, intermolecular C—H⋯O hydrogen bonds were observed to form a three-dimensional network, stabilizing the crystal lattice.
By simulating these interactions, researchers can gain a deeper understanding of the macroscopic properties of the substance based on its molecular-level behavior.
Prediction of Dynamic Behavior in Chemical Environments
Molecular dynamics (MD) simulations are a powerful tool for predicting the dynamic behavior of molecules like Acetamide, N-(2-aminopropyl)-N-methyl- in various chemical environments. These simulations model the interactions between the molecule and its surroundings (e.g., solvents, biological macromolecules) over time, providing insights into its conformational flexibility, solvation properties, and potential binding interactions.
For Acetamide, N-(2-aminopropyl)-N-methyl-, MD simulations could elucidate the preferred conformations of its flexible propyl chain and the rotational dynamics around its amide bond. By simulating the molecule in different solvents, such as water or organic solvents, one could predict its solvation free energy and analyze the structure of the solvent shells around its polar and non-polar regions. This information is crucial for understanding its solubility and transport properties. In a biological context, MD simulations could be employed to study its interaction with protein binding sites, predicting binding affinities and residence times. However, at present, specific simulation data for Acetamide, N-(2-aminopropyl)-N-methyl- is not available in the reviewed literature.
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.
Computational NMR and IR Spectral Prediction for Comparison with Experimental Data
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a valuable complement to experimental spectroscopy. For Acetamide, N-(2-aminopropyl)-N-methyl-, computational methods such as Density Functional Theory (DFT) could be used to predict the chemical shifts of its various ¹H and ¹³C nuclei. These predicted shifts, when compared to experimentally obtained spectra, can aid in the unambiguous assignment of signals to specific atoms within the molecule.
Similarly, the vibrational frequencies and corresponding intensities of the IR spectrum of Acetamide, N-(2-aminopropyl)-N-methyl- can be computationally predicted. These calculations would help in assigning the characteristic vibrational bands, such as the C=O stretch of the amide group, the N-H bending of the primary amine, and the various C-H stretching and bending modes. While these computational approaches are well-established, specific predicted NMR and IR data for Acetamide, N-(2-aminopropyl)-N-methyl- have not been reported in the literature.
Analysis of Normal Modes and Vibrational Frequencies
The analysis of normal modes provides a detailed picture of the vibrational motions of a molecule. Each normal mode corresponds to a specific pattern of atomic displacements and has a characteristic vibrational frequency. For Acetamide, N-(2-aminopropyl)-N-methyl-, a computational vibrational analysis would reveal the fundamental vibrational modes.
This analysis would allow for a detailed interpretation of the experimental IR and Raman spectra. For instance, it could distinguish between the symmetric and asymmetric stretching modes of the amine group and characterize the torsional and bending modes of the molecule's backbone. Such detailed vibrational information is essential for understanding the molecule's intramolecular dynamics and its response to external stimuli. As with other computational data for this compound, specific analyses of its normal modes and vibrational frequencies are not currently available.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates.
Transition State Analysis for Synthetic Pathways
The synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- likely involves the acylation of N-methyl-1,2-propanediamine. Computational methods can be used to model this reaction, identifying the transition state structure for the nucleophilic attack of the amine on the acetylating agent. By calculating the activation energy associated with this transition state, one can predict the reaction rate and understand how factors such as solvent and catalyst influence the reaction's efficiency.
Such analyses provide a molecular-level understanding of the reaction mechanism, which is invaluable for optimizing synthetic procedures. However, specific transition state analyses for the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- are not documented in the scientific literature.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational models can predict the reactivity and selectivity of Acetamide, N-(2-aminopropyl)-N-methyl- in various chemical transformations. For example, by calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies, one can identify the most likely sites for electrophilic or nucleophilic attack.
In the case of Acetamide, N-(2-aminopropyl)-N-methyl-, these calculations could predict the relative reactivity of the primary amine versus the amide nitrogen. This would be crucial in designing selective chemical modifications of the molecule. For instance, it could help in predicting the outcome of reactions such as alkylation or acylation, indicating which nitrogen atom is more likely to react under specific conditions. Despite the potential of these predictive methods, computational studies on the reactivity and selectivity of Acetamide, N-(2-aminopropyl)-N-methyl- have not been published.
Structure-Property Relationship Studies in Acetamide Analogs
Theoretical and computational chemistry provides a powerful lens for examining the intricate connections between the three-dimensional structure of a molecule and its resulting chemical and physical properties. In the case of analogs of Acetamide, N-(2-aminopropyl)-N-methyl-, these studies are instrumental in predicting molecular behavior, understanding intermolecular interactions, and guiding the synthesis of novel compounds with desired characteristics. By employing computational models, researchers can systematically modify a parent structure and calculate the effects of these changes on various molecular descriptors, thereby building a comprehensive understanding of the structure-property landscape.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are central to this field. These methodologies seek to establish mathematical relationships between the structural features of a series of compounds and their biological activity or physical properties. For acetamide analogs, this involves correlating descriptors such as steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges on atoms), and lipophilicity (e.g., the logarithm of the octanol-water partition coefficient, logP) with observed chemical behaviors. nih.govbg.ac.rs The insights gained from these computational analyses are crucial for the rational design of new molecules.
Elucidation of Structural Factors Influencing Chemical Behavior
The chemical behavior of acetamide analogs is governed by a delicate interplay of various structural factors. Computational studies on related N-substituted acetamides and aminopropyl derivatives have highlighted several key features that dictate their properties. bg.ac.rsumich.edumdpi.com
Conformational Isomerism: The acetamide backbone, similar to the peptide bond it mimics, can exist in different conformations. Studies on N-methylacetamide, a fundamental component of the target molecule's structure, have shown the existence of multiple stable conformers resulting from the rotation of methyl groups. umich.eduumich.edu These conformational differences, though subtle, can influence the molecule's vibrational spectra and its interaction with other molecules. The relative energies of these conformers can be calculated using ab initio methods, providing insight into the most likely shapes the molecule will adopt. umich.edu
N-Substitution: The nature of the substituent on the amide nitrogen significantly impacts the compound's properties. In a series of N-alkyl and N-cycloalkyl fluoroacetamides, QSAR studies have demonstrated that the lipophilicity, shape, and bulkiness of the alkyl substituents are major factors influencing their acute toxicity. bg.ac.rs Larger, more lipophilic groups can enhance the molecule's ability to cross biological membranes.
Electronic Effects: The distribution of electron density within the molecule is a critical determinant of its reactivity and intermolecular interactions. The partial charges on the atoms of the amide group, for instance, are crucial for forming hydrogen bonds. mdpi.com In QSAR studies of acetamido-N-benzylacetamide derivatives, the partial charge at the C-terminal carbonyl carbon was identified as a significant descriptor correlated with anticonvulsant activity. kg.ac.rs Substituents on any aromatic rings within the analog can also alter the electronic landscape of the entire molecule. nih.gov
Intermolecular Interactions: The presence of both hydrogen bond donors (the secondary amine in the aminopropyl chain) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen) in Acetamide, N-(2-aminopropyl)-N-methyl- suggests that intermolecular hydrogen bonding plays a significant role in its condensed-phase behavior. Computational spectroscopy approaches on related aminopropyl derivatives have shown that including intermolecular interactions in the models is essential for accurately predicting their spectra. mdpi.com These interactions can involve classical N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O and C-H···N contacts. mdpi.com
The following table summarizes key structural descriptors and their influence on the properties of acetamide analogs, as determined by various computational studies.
| Structural Factor | Key Descriptor(s) | Influence on Chemical Behavior | Relevant Analog Class |
| N-Alkylation | Lipophilicity (logP), Steric Parameters (Es, B5) | Affects membrane permeability and biological activity. bg.ac.rs | N-alkyl fluoroacetamides |
| Amide Conformation | Dihedral Angles, Relative Energies of Conformers | Influences molecular shape, vibrational spectra, and receptor binding. umich.edu | N-methylacetamide |
| Electronic Properties | Partial Atomic Charges, Superdelocalizability | Governs reactivity, hydrogen bonding capacity, and intermolecular interactions. bg.ac.rskg.ac.rs | N-substituted fluoroacetamides, Acetamido-N-benzylacetamides |
| Substituent Position | Topological and Physicochemical Properties | Determines steric hindrance and electronic effects, impacting biological activity. nih.gov | N-(substituted phenyl)-2-chloroacetamides |
Theoretical Basis for the Design of New Chemical Entities
The ultimate goal of structure-property relationship studies is to provide a rational foundation for the design of new chemical entities (NCEs) with tailored properties. Computational chemistry is an indispensable tool in this process, enabling the in silico design and evaluation of novel molecules before their synthesis, thereby saving significant time and resources. nih.govuni-bonn.de
The design process often begins with a "scaffold," which is the core structure of a known active molecule, such as the N-(2-aminopropyl)-N-methyl-acetamide framework. By understanding which structural features of this scaffold are responsible for a particular chemical behavior (as elucidated in section 4.5.1), chemists can make targeted modifications to enhance desired properties or introduce new ones. mdpi.com
For example, if the goal is to increase a compound's ability to cross the blood-brain barrier, QSAR models might suggest modifications that increase lipophilicity without significantly increasing molecular weight. tandfonline.com This could involve replacing a polar functional group with a nonpolar one or adding small alkyl groups at specific positions. Computational models can predict the logP values of these hypothetical NCEs, allowing researchers to prioritize the most promising candidates for synthesis. nih.govbg.ac.rs
Molecular docking is another powerful computational technique used in the design of NCEs, particularly for biological applications. nih.gov If the target of the acetamide analog is a specific protein or enzyme, docking simulations can predict how different analogs will bind to the active site. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. This information allows for the rational design of modifications to the scaffold that are predicted to improve binding and, consequently, biological activity.
The creation of novel "hybrid" compounds is another design strategy informed by theoretical studies. mdpi.com This involves combining the acetamide scaffold with other chemical fragments known to possess desirable properties. Quantum chemistry calculations can be used to assess the feasibility of synthesizing such hybrids and to predict their structural and electronic properties. mdpi.com This approach has been used to design novel compounds with a range of activities by combining different bioactive heterocyclic molecules with amino acid derivatives. researchgate.net
Role of Acetamide, N 2 Aminopropyl N Methyl in Broader Chemical Research Contexts
Utilization as a Building Block in Complex Molecule Synthesis
The presence of two distinct nitrogen-containing functional groups allows Acetamide (B32628), N-(2-aminopropyl)-N-methyl- to serve as a valuable building block in the construction of more complex molecular architectures.
In multistep syntheses, the differential reactivity of the primary amine and the tertiary amide in Acetamide, N-(2-aminopropyl)-N-methyl- can be exploited for sequential chemical transformations. The primary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and reductive amination to build out molecular complexity. wikipedia.org Conversely, the N,N-disubstituted acetamide group is significantly less reactive and stable under many reaction conditions, effectively serving as a protected form of a secondary amine. fiveable.me
This differential reactivity allows for selective modification at the primary amine site while the rest of the molecule remains intact. For instance, the primary amine could be reacted with an alkyl halide to introduce a new substituent, followed by subsequent reactions at other sites. General methods for the N-alkylation of amides often require strong bases or metal catalysts, highlighting the comparative stability of the amide group. stackexchange.comrsc.org This makes the compound a useful starting point for creating libraries of molecules with diverse functionalities.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govnih.gov Molecules containing a 1,2-diamine framework, like the one in Acetamide, N-(2-aminopropyl)-N-methyl-, are common precursors for nitrogen-containing heterocycles. The primary amine and the adjacent nitrogen atom (within the amide) can participate in cyclization reactions.
For example, condensation of the primary amine with a 1,2-dicarbonyl compound could lead to the formation of a substituted pyrazine (B50134) ring. Alternatively, intramolecular reactions or reactions with bifunctional reagents could yield other heterocyclic systems like piperazinones or benzodiazepines. The synthesis of heterocyclic compounds often relies on building blocks that can provide two or more atoms for the ring system, a role for which this compound is structurally suited. researchgate.net
Indole (B1671886) derivatives are a prominent class of heterocycles with widespread biological activities. nih.gov The synthesis of complex indoles often involves attaching functionalized side chains to the indole core. The N-(2-aminopropyl)-N-methyl-acetamide moiety could be incorporated as such a side chain.
Synthetic strategies could involve the N-alkylation of an indole nucleus with a reagent containing the pre-formed aminopropyl-acetamide structure. researchgate.net Alternatively, the primary amine of Acetamide, N-(2-aminopropyl)-N-methyl- could be used to displace a leaving group on a functionalized indole, thereby tethering the side chain to the heterocyclic core. Such derivatives are of interest in drug discovery, where side chains are modified to tune pharmacological properties. rsc.org
Investigation as a Model Compound in Fundamental Chemical Principles
Beyond its synthetic utility, the structure of Acetamide, N-(2-aminopropyl)-N-methyl- makes it a suitable model for studying fundamental aspects of chemical bonding and molecular design.
The amide bond is one of the most stable linkages in chemistry and biology. nih.gov Acetamide, N-(2-aminopropyl)-N-methyl- contains an N,N-disubstituted (tertiary) amide. Unlike primary or secondary amides, it lacks an N-H bond, which prevents hydrogen bonding and alters its chemical reactivity.
Studies on related N,N-disubstituted amides show that the presence of two substituents on the nitrogen atom influences the planarity and resonance stabilization of the amide bond. fiveable.me The steric hindrance from the substituents can make the carbonyl carbon less accessible to nucleophiles, reducing its reactivity in nucleophilic acyl substitution reactions. fiveable.me This compound could serve as a model to study these steric and electronic effects, particularly the influence of the neighboring aminoalkyl group on the amide bond's rotational barrier and susceptibility to hydrolysis. acs.org The high stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov
Table 1: Comparison of General Amide Bond Properties
| Property | Primary Amide (RCONH₂) | Secondary Amide (RCONHR') | Tertiary Amide (RCONR'R'') |
|---|---|---|---|
| Hydrogen Bond Donor | Yes (2 N-H bonds) | Yes (1 N-H bond) | No |
| Hydrogen Bond Acceptor | Yes (C=O) | Yes (C=O) | Yes (C=O) |
| Steric Hindrance at Carbonyl | Low | Moderate | High |
| Reactivity to Nucleophiles | High | Moderate | Low |
| Typical C-N Bond Length | ~1.32 Å | ~1.33 Å | ~1.35 Å |
Note: Data represents typical values for simple amides.
In medicinal chemistry, linkers are used to connect different molecular fragments, such as a pharmacophore to a solubilizing group or a targeting moiety to a payload in an antibody-drug conjugate (ADC). symeres.com The 2-aminopropyl chain in Acetamide, N-(2-aminopropyl)-N-methyl- is a classic example of an aminoalkyl linker.
Application in Materials Science Research
Incorporation into Polymer Systems as Monomers or Modifiers
The inherent structure of Acetamide, N-(2-aminopropyl)-N-methyl-, featuring a primary amine and a tertiary amide, suggests its potential utility as a monomer or a modifying agent in polymer synthesis. The primary amine group could, in theory, participate in polymerization reactions such as polycondensation with dicarboxylic acids to form polyamides, or in ring-opening polymerization of epoxides. However, a comprehensive review of scientific databases and chemical literature does not yield specific examples or detailed studies where Acetamide, N-(2-aminopropyl)-N-methyl- has been explicitly used for these purposes. Research on related N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide, has shown their utility in living radical polymerization to create well-defined, water-soluble polymers. cmu.edu This suggests a potential avenue for future research but does not provide direct evidence of the application of the subject compound.
Research into its Catalytic Utility
Potential as a Ligand in Metal Complex Catalysis
The nitrogen and oxygen atoms within Acetamide, N-(2-aminopropyl)-N-methyl- possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers. The resulting metal complexes could theoretically exhibit catalytic activity. The specific arrangement of the amine and amide groups could allow for chelation, potentially stabilizing the metal center and influencing its catalytic properties. However, a search of the chemical literature did not uncover any published research detailing the synthesis of metal complexes with Acetamide, N-(2-aminopropyl)-N-methyl- as a ligand or the investigation of their catalytic applications.
Exploration in Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines are a prominent class of organocatalysts, often acting as Lewis bases or forming reactive intermediates like enamines and iminium ions. While the primary amine in Acetamide, N-(2-aminopropyl)-N-methyl- suggests potential for such catalytic modes, there is no specific research available that explores its efficacy as an organocatalyst. The field of organocatalysis is extensive, but studies have not yet focused on this particular molecule. nih.gov
Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. wikipedia.orgamazonaws.com In this context, Acetamide, N-(2-aminopropyl)-N-methyl- could be envisioned as a potential building block or a target molecule in a synthetic plan. However, a review of the literature on total synthesis and synthetic methodology does not indicate that this compound has played a significant role as either a key intermediate or a synthetic target in published retrosynthetic analyses. The development of novel synthetic routes often focuses on creating more complex or medicinally relevant structures, and to date, Acetamide, N-(2-aminopropyl)-N-methyl- has not been featured in such endeavors.
Strategic Disconnections Involving the Aminopropyl-Methylacetamide Unit
Retrosynthetic analysis of Acetamide, N-(2-aminopropyl)-N-methyl- involves identifying key bonds that can be disconnected to simplify the molecule into feasible synthetic precursors, known as synthons, and their real-world chemical equivalents, or reagents. The core of this molecule is the N-substituted acetamide linked to a 1,2-diaminopropane (B80664) derivative. The most logical disconnections involve the amide bond and the carbon-nitrogen bonds of the diamine backbone.
Two primary disconnection strategies can be envisioned for the aminopropyl-methylacetamide unit:
Disconnection A: Amide Bond Disconnection
This is the most common and intuitive disconnection for an amide. The C-N bond of the acetamide is cleaved, leading to an N-methyl-1,2-diaminopropane precursor and an acetylating agent. This approach is highly reliable due to the vast number of methods available for amide bond formation.
Disconnection B: C-N Bond Disconnection of the Propyl Chain
Alternatively, one of the C-N bonds within the aminopropyl moiety can be disconnected. This approach is more complex but can offer advantages in terms of controlling stereochemistry or introducing diversity at different points in the synthesis. For instance, disconnecting the bond between the secondary amine and the propyl chain suggests a precursor with a protected primary amine and a reactive group on the propyl chain for subsequent amination.
These disconnections are illustrated in the table below:
| Disconnection Strategy | Bond Cleaved | Precursors (Synthons) | Corresponding Reagents |
| A: Amide Bond | Acetyl C-N | N-methyl-propane-1,2-diamine + Acetyl cation | N-methyl-propane-1,2-diamine + Acetic anhydride (B1165640) or Acetyl chloride |
| B: C-N Bond | N-C (propyl) | N-methylacetamide anion + 2-aminopropyl cation | N-methylacetamide + 2-halopropylamine or Propylene imine |
The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the need for specific stereochemical control.
Design of Efficient and Convergent Synthetic Routes
Based on the strategic disconnections outlined above, two potential synthetic routes for Acetamide, N-(2-aminopropyl)-N-methyl- can be designed:
Route 1: A Convergent Approach Based on Amide Bond Formation
This route follows Disconnection A and is highly convergent. The key intermediate, N-methyl-propane-1,2-diamine, can be synthesized from commercially available starting materials.
Fragment 1 Synthesis (N-methyl-propane-1,2-diamine): A common method involves the reductive amination of a suitable keto-amine or the reaction of a protected aminopropanol (B1366323) with methylamine (B109427) followed by deprotection. For example, starting from 1-amino-2-propanol, the primary amine can be protected, followed by methylation of the secondary amine, and subsequent conversion of the hydroxyl group to an amine.
Final Amidation Step: The synthesized N-methyl-propane-1,2-diamine is then acylated using an acetylating agent like acetic anhydride or acetyl chloride. This final step is typically high-yielding and straightforward.
The convergence of this route lies in the separate preparation of the diamine fragment, which can be a multi-step process, and its final, single-step coupling with the simple acetyl group.
Route 2: A Linear Approach Based on C-N Bond Formation
This route, based on Disconnection B, is more linear. It involves building the molecule step-by-step.
Synthesis of N-methylacetamide: This can be readily prepared from methylamine and acetic anhydride.
Alkylation: The N-methylacetamide is then alkylated with a suitable 2-aminopropyl equivalent. A key challenge in this step is the potential for N- vs. O-alkylation of the amide. Using a strong base to deprotonate the amide nitrogen can favor N-alkylation. The 2-aminopropyl synthon would require a leaving group at the 1-position and a protected amine at the 2-position (e.g., 1-bromo-2-(phthalimido)propane).
Deprotection: The final step would be the removal of the protecting group from the primary amine.
A comparison of these two routes is presented in the table below:
| Feature | Route 1 (Convergent) | Route 2 (Linear) |
| Overall Strategy | Key fragments prepared separately and then combined. | Step-by-step construction of the molecule. |
| Key Transformation | Amide bond formation. | N-alkylation of an amide. |
| Potential Advantages | Generally higher overall yield for complex targets, modularity allows for easy analog synthesis. | May be simpler for small-scale synthesis if starting materials are readily available. |
| Potential Challenges | Synthesis of the diamine fragment may be lengthy. | Control of regioselectivity in the alkylation step, potential for side reactions. |
In the context of broader chemical research, the development of both convergent and linear routes to molecules like Acetamide, N-(2-aminopropyl)-N-methyl- provides a versatile toolkit for chemists. These strategies can be adapted for the synthesis of libraries of related compounds for various applications, such as in medicinal chemistry or materials science, where systematic structural modifications are often required to optimize properties. The principles of strategic disconnection and convergent synthesis are fundamental to the efficient creation of novel chemical entities.
Future Directions in Academic Research on Acetamide, N 2 Aminopropyl N Methyl
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of Acetamide (B32628), N-(2-aminopropyl)-N-methyl- should prioritize the development of more sustainable methods.
Current synthetic routes for similar acetamides often rely on traditional methods that may involve hazardous solvents and reagents. nih.gov Green chemistry approaches offer alternatives that are safer, more efficient, and environmentally benign. mdpi.com One promising avenue is the use of greener solvents derived from biomass or the implementation of solvent-free reaction conditions. nih.govunibo.it For instance, the El-Saghier reaction, a novel, general, and green method, has been used for the synthesis of imidazolidin-4-ones from various amines under neat conditions, achieving high yields in short reaction times while avoiding hazardous solvents. nih.gov
Another key area is the exploration of alternative catalysts. Research has shown that Rh catalysts with LiI/LiCl as promoters can effectively catalyze the synthesis of acetamides from CO2, methanol (B129727), H2, and corresponding amines, representing a novel and greener route. rsc.org The development of catalytic systems that are recyclable and operate under milder conditions would significantly enhance the sustainability of the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl-.
Electrochemical synthesis presents another green alternative, using electricity as a traceless reagent to drive chemical reactions. This method can eliminate the need for traditional oxidizing or reducing agents, which often generate toxic byproducts. acs.org
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Acetamide, N-(2-aminopropyl)-N-methyl-
| Parameter | Traditional Synthesis Methods | Potential Green Chemistry Approaches |
|---|---|---|
| Solvents | Often involve hazardous organic solvents. | Use of greener solvents (e.g., water, biomass-derived) or solvent-free conditions. nih.govunibo.it |
| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Development of recyclable, non-toxic catalysts; use of biocatalysts or electrocatalysis. rsc.orgacs.org |
| Starting Materials | Petroleum-based feedstocks. | Utilization of renewable feedstocks and readily available starting materials like CO2. rsc.org |
| Energy Consumption | Often require high temperatures and pressures. | Milder reaction conditions, use of microwave or ultrasonic assistance. mdpi.com |
| Byproducts | Can generate significant amounts of waste. | Atom-economical reactions that minimize byproduct formation. |
Advanced High-Throughput Screening Methodologies for Reaction Optimization
High-throughput screening (HTS) is a powerful tool in modern chemistry that allows for the rapid testing of a large number of experimental conditions. nih.gov The application of HTS to the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- could significantly accelerate the optimization of reaction parameters.
By employing automated robotic systems, researchers can systematically vary catalysts, solvents, temperatures, and reactant ratios in a miniaturized format, such as microtiter plates. opnme.com This approach not only increases the speed of experimentation but also reduces the consumption of materials and the generation of waste. opnme.com
Mass spectrometry (MS) has emerged as a key technology in HTS, offering label-free detection that is often faster, cheaper, and more physiologically relevant than traditional methods. nih.govembopress.org The integration of MS with automated liquid handling systems can create a powerful platform for the rapid analysis of reaction outcomes, enabling the efficient identification of optimal conditions for the synthesis of Acetamide, N-(2-aminopropyl)-N-methyl-.
Furthermore, the development of continuous spectroscopic assays could provide real-time monitoring of reaction progress, offering a deeper understanding of reaction kinetics and mechanisms. nih.gov Such assays are highly suitable for the high-throughput evaluation of small molecule synthesis. nih.gov
Table 2: Potential High-Throughput Screening Methodologies for Optimizing the Synthesis of Acetamide, N-(2-aminopropyl)-N-methyl-
| Methodology | Principle | Potential Application |
|---|---|---|
| Automated Parallel Synthesis | Robotic systems perform multiple reactions simultaneously under different conditions. | Rapidly screen a wide range of catalysts, solvents, and temperatures. |
| High-Throughput Mass Spectrometry (HT-MS) | Rapid, label-free analysis of reaction products. nih.govembopress.org | Quantify yield and identify byproducts in a large number of parallel reactions. |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream, allowing for precise control over reaction parameters. | Efficiently optimize reaction time, temperature, and stoichiometry. |
| Mechanochemistry with HTE | Using mechanical force to induce chemical reactions, often solvent-free. opnme.com | Screening mechanochemical conditions in parallel to reduce the use of dipolar aprotic solvents. opnme.com |
Integration of Machine Learning and AI in Synthetic Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. preprints.org For Acetamide, N-(2-aminopropyl)-N-methyl-, these computational tools can be leveraged to explore a vast chemical space and identify the most efficient and sustainable synthetic routes.
The development of AI that can explain the principles behind its predictions, for instance by modeling the flow of electrons in a reaction, will further enhance the reliability and utility of these tools in synthetic chemistry. chosun.com
Exploration of Emerging Analytical Techniques for Detailed Characterization
A thorough understanding of the physicochemical properties of Acetamide, N-(2-aminopropyl)-N-methyl- is essential for its potential applications. Emerging analytical techniques offer unprecedented levels of detail in the characterization of chemical compounds.
Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), can provide highly sensitive and selective analysis of the compound and any potential impurities. researchgate.net For chiral molecules, the development of efficient chiral separation methods, such as those using chiral stationary phases in HPLC or capillary electrophoresis (CE), is crucial for isolating and characterizing individual enantiomers. mdpi.com
Spectroscopic methods, including advanced nuclear magnetic resonance (NMR) techniques and high-resolution mass spectrometry, can provide detailed structural information. nih.gov Computational studies, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure and behavior of the molecule. nih.gov
The combination of these advanced analytical techniques will enable a comprehensive characterization of Acetamide, N-(2-aminopropyl)-N-methyl-, providing a solid foundation for further research into its properties and potential applications.
Fundamental Studies on its Interaction with Novel Chemical Systems
Understanding how Acetamide, N-(2-aminopropyl)-N-methyl- interacts with other molecules and chemical systems is key to unlocking its potential. Future research should focus on fundamental studies of these interactions.
Investigating the compound's behavior in different solvent environments can provide insights into its solubility and stability. Studies on its potential to form complexes with metal ions or other organic molecules could reveal novel applications in areas such as catalysis or materials science. nih.gov
Molecular docking and molecular dynamics simulations can be used to predict and analyze the interactions of Acetamide, N-(2-aminopropyl)-N-methyl- with biological macromolecules, such as proteins and enzymes. researchgate.net These computational studies can help to identify potential biological targets and guide the design of future experiments.
By systematically studying its interactions with a range of chemical systems, researchers can build a comprehensive understanding of the fundamental properties of Acetamide, N-(2-aminopropyl)-N-methyl-, paving the way for the discovery of new applications.
Q & A
Q. What are the recommended synthesis routes and purification strategies for N-(2-aminopropyl)-N-methyl-acetamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting 2-aminopropylamine with methyl acetyl chloride under controlled pH (7–9) and temperature (0–5°C) minimizes side reactions like over-alkylation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted amines and by-products. Recrystallization in polar aprotic solvents (e.g., DMF) may enhance purity .
Q. How can researchers confirm the structural integrity of N-(2-aminopropyl)-N-methyl-acetamide post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methyl and acetamide proton environments (e.g., δ 2.0–2.2 ppm for acetamide CH₃, δ 3.2–3.5 ppm for N-methyl groups) . FT-IR identifies characteristic stretches (amide I band ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 145.1218 for C₆H₁₄N₂O) .
Q. What computational approaches predict the physicochemical properties of N-(2-aminopropyl)-N-methyl-acetamide?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model dipole moments, solubility, and logP values. Molecular Dynamics (MD) simulations assess solvation behavior in aqueous or lipid environments. Tools like Gaussian or ORCA are standard .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay (IC₅₀ evaluation in cancer cell lines like HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectral characterization (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes (e.g., rotameric interconversion). 2D NMR (COSY, HSQC) clarifies coupling networks. Compare experimental data with simulated spectra from ACD/Labs or MNova .
Q. What strategies optimize reaction kinetics for large-scale synthesis while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry to identify optimal conditions .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing by-products like dimerized amines .
- In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .
Q. How do structural modifications (e.g., halogenation) affect the compound’s SAR in drug discovery contexts?
- Methodological Answer : Introduce substituents at the acetamide nitrogen or aminopropyl chain. For example:
- Halogenation : Add Cl or F to enhance lipophilicity (logP ↑) and blood-brain barrier penetration.
- Amino Acid Conjugation : Improve solubility via zwitterionic moieties.
Evaluate changes using QSAR models (e.g., CoMFA) and validate with SPR (Surface Plasmon Resonance) binding assays .
Q. What advanced techniques separate enantiomers if chirality is introduced during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
- Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) resolve enantiomers in <10 minutes .
Q. How does the compound interact with biological macromolecules (e.g., proteins) at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Molecular Docking (AutoDock Vina) : Predict interaction hotspots (e.g., hydrogen bonds with catalytic residues) .
Q. What protocols ensure stability during long-term storage or in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
